molecular formula C7H6BrNS B7723697 4-bromobenzenecarboximidothioic acid

4-bromobenzenecarboximidothioic acid

Cat. No.: B7723697
M. Wt: 216.10 g/mol
InChI Key: AIPANIYQEBQYGC-UHFFFAOYSA-N
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Description

4-Bromobenzenecarboximidothioic acid: is an organic compound characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a carboximidothioic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromobenzenecarboximidothioic acid typically involves the following steps:

    Formation of Carboximidothioic Acid Group: This step involves the introduction of the carboximidothioic acid group to the brominated benzene ring. This can be achieved through various methods, including the reaction of the brominated benzene with thiourea in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzenecarboximidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can convert the carboximidothioic acid group to amine derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃)

Major Products Formed

    Oxidation: Sulfonic acid derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

4-Bromobenzenecarboximidothioic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromobenzenecarboximidothioic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboximidothioic acid group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenecarboximidothioic acid: Similar structure with a chlorine atom instead of bromine.

    4-Fluorobenzenecarboximidothioic acid: Similar structure with a fluorine atom instead of bromine.

    4-Iodobenzenecarboximidothioic acid: Similar structure with an iodine atom instead of bromine.

Uniqueness

4-Bromobenzenecarboximidothioic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated counterparts

Properties

IUPAC Name

4-bromobenzenecarboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPANIYQEBQYGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=N)S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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